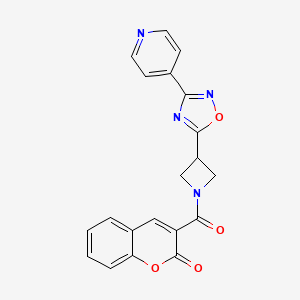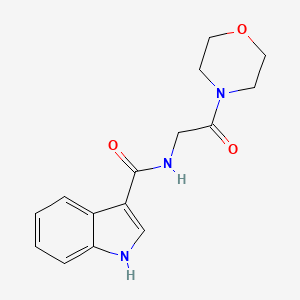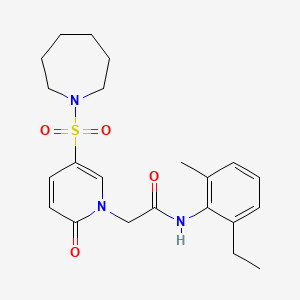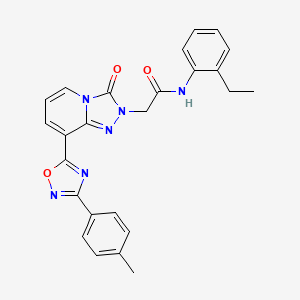
N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
Overview
Description
The compound is a complex organic molecule that likely contains an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), an acetylphenyl group (a phenyl ring with an acetyl substituent), and a carboxamide group (a carbonyl group attached to an amine) .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, acylation of the amino group of oxadiazoles with some acid chlorides has been reported . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of similar compounds often includes multiple bonds, aromatic bonds, and possibly a six-membered ring . The exact structure would depend on the specific arrangement and bonding of the functional groups within the molecule.Chemical Reactions Analysis
The compound, due to its functional groups, might undergo various chemical reactions. For example, it could participate in replacement reactions or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact molecular structure. Properties like melting point, boiling point, solubility, and reactivity could vary widely among different compounds .Scientific Research Applications
Catalysis and Organic Synthesis
The compound has been investigated as a catalyst or co-catalyst in organic reactions. For instance:
- CdS Nanorods as Heterogeneous Catalysts : Researchers have developed a novel heterogeneous catalytic system using one-dimensional CdS nanorods for the synthesis of bis(indol-3-yl)methanes (BIMs) . CdS nanorods, synthesized via a solvothermal reaction, exhibit Lewis acid behavior and efficiently promote the reaction between substituted aldehydes and indoles to yield BIMs with excellent yields .
Safety and Hazards
Future Directions
The future research directions would depend on the compound’s properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses. Additionally, new synthetic methodologies could be developed to improve its synthesis .
properties
IUPAC Name |
N-[2-(3-acetylanilino)-2-oxoethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12(23)13-5-4-6-14(9-13)22-18(24)11-21-19(25)16-10-20-17-8-3-2-7-15(16)17/h2-10,20H,11H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQRVRJNRXMYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-acetylphenyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3225920.png)


![N~6~-(3-methoxybenzyl)-3-methyl-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3225932.png)

![N5-(3,4-dimethoxyphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B3225948.png)


![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3225965.png)
![N-(2-bromophenyl)-2-[(6-methyl-3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B3225967.png)

![Ethyl 5-(2-{[(2-pyrrolidin-1-ylethyl)amino]carbonyl}phenyl)-1,3-oxazole-4-carboxylate](/img/structure/B3225985.png)
![2-methyl-N-(5-{1-[4-(methylsulfonyl)phenyl]-5-oxopyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B3225987.png)
![N-(4-ethylphenyl)-N-(4-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3225995.png)